BenchChemオンラインストアへようこそ!

Reverse T3

Nuclear receptor binding Thyroid hormone receptor TRα/TRβ affinity

Reverse T3 (rT3, CAS 5817-39-0) is a calorigenically inactive T3 isomer with >200-fold lower TRα/TRβ affinity. It is the essential reference standard for LC-MS/MS calibration in NTIS diagnosis and serves as a negative control in nuclear receptor assays. Its distinct HPLC retention profile ensures accurate isomeric resolution. Procure only this specific isomer; T3 or T4 are not substitutes.

Molecular Formula C15H12I3NO4
Molecular Weight 650.97 g/mol
CAS No. 5817-39-0
Cat. No. B1664584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReverse T3
CAS5817-39-0
Synonyms3,3',5'-Triiodothyronine
3,3,5 Triiodothyronine
3,3,5-Triiodothyronine
Reverse T3 Thyroid hormone
Reverse Triiodothyronine
Triiodothyronine, Reverse
Molecular FormulaC15H12I3NO4
Molecular Weight650.97 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)[O-])[NH3+])I)OC2=CC(=C(C(=C2)I)O)I
InChIInChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1
InChIKeyHZCBWYNLGPIQRK-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

3',5',3-Triiodothyronine (Reverse T3, rT3) CAS 5817-39-0: Overview and Procurement-Relevant Characteristics


3',5',3-Triiodothyronine (CAS 5817-39-0), also known as Reverse T3 (rT3) or 3,3',5'-triiodo-L-thyronine, is an endogenous iodothyronine metabolite formed primarily by inner ring deiodination of the prohormone thyroxine (T4) [1]. It is the third most abundant iodothyronine circulating in human blood and is widely recognized as a calorigenically inactive isomer of the active thyroid hormone 3,5,3'-triiodothyronine (T3) [2]. rT3 exhibits extremely weak binding to the canonical nuclear thyroid hormone receptors TRα and TRβ—approximately 200- to 1,000-fold lower affinity than T3—rendering it essentially devoid of classical genomic thyromimetic activity [3]. Despite its limited nuclear receptor activity, rT3 serves as a critical biomarker in non-thyroidal illness syndrome (NTIS) and as a probe for studying non-genomic thyroid hormone signaling pathways, including its unique ability to activate the truncated cytoplasmic receptor TRΔα1 to initiate actin polymerization [4].

Why 3',5',3-Triiodothyronine (rT3) Cannot Be Substituted with T3, T4, or Other Iodothyronine Analogs in Critical Applications


Although 3',5',3-triiodothyronine (rT3) shares the same elemental composition and molecular weight as its isomer 3,5,3'-triiodothyronine (T3), the two compounds exhibit profoundly divergent biological activities and physicochemical properties that preclude generic substitution. rT3 demonstrates >200-fold weaker affinity for nuclear thyroid hormone receptors TRα and TRβ compared to T3, effectively rendering it inactive as a genomic thyromimetic [1]. In contrast to T4, which binds with high affinity to both plasma membrane and nuclear sites, rT3 occupies a distinct high-affinity binding site on rat liver plasma membranes with a Ka of 2.5 × 10⁸ M⁻¹ that is pharmacologically separable from T4 binding sites [2]. Chromatographically, rT3 consistently displays greater retention (higher k' values) than T3 on reversed-phase HPLC, reflecting its increased hydrophobicity due to the distinct iodine substitution pattern [3]. These differential properties mean that substituting rT3 with T3, T4, or other analogs would yield fundamentally different experimental outcomes in receptor binding assays, chromatographic method development, or clinical diagnostic measurements. Consequently, procurement specifications must precisely designate the correct isomer to ensure experimental validity and regulatory compliance.

Quantitative Differentiation Evidence for 3',5',3-Triiodothyronine (rT3) Relative to T3, T4, and Structural Analogs


Nuclear Thyroid Hormone Receptor Binding Affinity: rT3 vs. T3

3',5',3-Triiodothyronine (rT3) exhibits dramatically reduced binding affinity for the canonical nuclear thyroid hormone receptors TRα and TRβ compared to its isomer 3,5,3'-triiodothyronine (T3). The binding affinity of rT3 is at least 200-fold weaker than that of T3 for these receptors, with some estimates indicating up to a 1,000-fold difference in functional activity at TRα and TRβ [1]. This profound difference in receptor engagement explains why rT3 is considered calorigenically inactive and incapable of inducing classical genomic thyroid hormone responses, whereas T3 is the primary active ligand that drives metabolic and developmental gene expression programs [2].

Nuclear receptor binding Thyroid hormone receptor TRα/TRβ affinity

Plasma Membrane Binding Affinity: rT3 vs. T4 vs. T3 in Rat Liver

In rat liver plasma membrane (RLPM) preparations, 3',5',3-triiodothyronine (rT3) binds to a distinct high-affinity site that is pharmacologically separable from the high-affinity thyroxine (T4) binding site. Scatchard analysis revealed that rT3 binds with an association constant (Ka) of 2.5 ± 0.4 × 10⁸ M⁻¹ and a binding capacity of 6.2 ± 0.9 pmol mg⁻¹ protein. In comparison, T4 binds with a higher Ka of 1.7 ± 0.2 × 10⁹ M⁻¹ (approximately 6.8-fold higher affinity) but a lower capacity of 3.1 ± 0.3 pmol mg⁻¹ protein. T3 bound with lower affinity to both sites and was readily displaced by T4 [1]. The distinct optimal physicochemical conditions for rT3 versus T4 binding and differential analog displacement profiles confirm that rT3 occupies a unique receptor population at the plasma membrane [2].

Plasma membrane receptor Non-genomic signaling Binding affinity

Serum Concentration and T4/rT3 Ratio: Clinical Differentiation of rT3 from T3

In normal human subjects, serum 3',5',3-triiodothyronine (rT3) concentrations measured by double antibody radioimmunoassay are 0.25 ± 0.07 nmol/L (non-oral contraceptive users) and 0.31 ± 0.08 nmol/L (oral contraceptive users) [1]. These concentrations are of the same order of magnitude as active T3, yet the biological implications are profoundly different. The T4/rT3 ratio in normal subjects is approximately 430, and this ratio is significantly decreased in both thyrotoxicosis and myxedema, as well as in acute and chronic non-thyroidal illnesses [2]. Importantly, serum rT3 concentrations increase markedly as part of the non-thyroidal illness syndrome (NTIS), whereas T3 concentrations typically decrease under these conditions, creating a divergent pattern that is diagnostically informative [3].

Clinical chemistry Thyroid function test Non-thyroidal illness

Chromatographic Retention Behavior: rT3 vs. T3 on Reversed-Phase HPLC

On reversed-phase high-performance liquid chromatography (HPLC) using microparticulate non-polar stationary phases, 3',5',3-triiodothyronine (rT3) consistently exhibits greater capacity factors (k' values) than its isomer 3,5,3'-triiodothyronine (T3). This differential retention reflects the increased hydrophobicity imparted by the 3',5'-iodine substitution pattern of rT3 compared to the 3,5,3'-pattern of T3 [1]. The reverse isomers of thyromimetic iodoamino acids, including rT3, elute later than their corresponding analogues, enabling baseline resolution of these structurally similar compounds under optimized conditions with analysis times of approximately 60 minutes [2].

Analytical chemistry HPLC separation Iodothyronine isomer resolution

Selective Activation of Cytoplasmic TRΔα1: rT3 vs. T3 and T4

Unlike 3,5,3'-triiodothyronine (T3), which acts primarily through nuclear TRα and TRβ to regulate genomic transcription, 3',5',3-triiodothyronine (rT3) selectively activates a truncated cytoplasmic form of the thyroid hormone receptor, designated TRΔα1. This receptor variant lacks a nuclear localization signal and resides in the cytoplasm, where rT3 binding initiates actin polymerization, particularly in astrocytes and neurons [1]. T4 also activates TRΔα1, but T3 does not, establishing a unique pharmacological profile for rT3 that is distinct from the canonical genomic actions of T3 [2]. This non-genomic pathway has been implicated in cell motility, cytoskeletal organization, and brain development, providing a mechanistic basis for the biological activity of rT3 despite its negligible nuclear receptor engagement [3].

Non-genomic signaling Actin polymerization TRΔα1 receptor

Optimal Research and Industrial Applications for 3',5',3-Triiodothyronine (rT3) Based on Differentiated Properties


Clinical Diagnostic Reference Standard for Non-Thyroidal Illness Syndrome (NTIS) Assessment

3',5',3-Triiodothyronine (rT3) is an indispensable reference standard for clinical laboratories developing and validating assays to measure serum rT3 concentrations. In non-thyroidal illness syndrome, serum rT3 increases while T3 decreases, making the T4/rT3 ratio a critical diagnostic discriminator. The normal T4/rT3 ratio is approximately 430, and this ratio decreases significantly in thyrotoxicosis, myxedema, and acute/chronic non-thyroidal illnesses [1]. rT3 reference material with high purity (typically ≥97% as verified by HPLC) is essential for calibrating LC-MS/MS assays, which have superseded radioimmunoassays due to their superior specificity and reduced interference from other iodothyronines [2].

Negative Control and Selectivity Probe for Nuclear Thyroid Hormone Receptor (TR) Assays

Due to its ≥200-fold weaker binding affinity for TRα and TRβ compared to T3 [1], rT3 serves as an ideal negative control in nuclear receptor binding and transactivation assays. Researchers studying TR-mediated gene expression can use rT3 to confirm that observed effects are specifically mediated through canonical TR genomic signaling rather than through off-target or non-genomic pathways. This differential activity is particularly valuable in cancer biology research, where rT3 has been shown to exert proliferative effects on certain cancer cells through integrin αvβ3 rather than through nuclear TRs, highlighting the importance of using the correct isomer for mechanistic studies [2].

Probe for Non-Genomic Thyroid Hormone Signaling and Actin Cytoskeleton Studies

rT3 selectively activates the truncated cytoplasmic receptor TRΔα1 to initiate actin polymerization in astrocytes and neurons, a pathway that is not engaged by T3 [1]. This unique pharmacological profile makes rT3 an essential tool compound for investigating non-genomic thyroid hormone actions in the central nervous system, including studies of cell motility, cytoskeletal reorganization, and brain development. Researchers can employ rT3 to dissect membrane-initiated and cytoplasmic signaling events independently of nuclear receptor activation, providing mechanistic insights that cannot be obtained using T3 or T4 alone [2].

Analytical Method Development and Quality Control for Iodothyronine Isomer Separation

The distinct chromatographic behavior of rT3 relative to T3 on reversed-phase HPLC—with rT3 consistently exhibiting greater k' values and later elution—makes it a critical reference compound for developing and validating analytical methods that require baseline resolution of iodothyronine isomers [1]. Analytical laboratories, pharmaceutical quality control units, and clinical mass spectrometry facilities rely on pure rT3 standards to establish retention time markers, assess column performance, and verify the absence of isomeric cross-contamination in thyroid hormone preparations. This is particularly important given that rT3 and T3 share identical molecular formulas and molecular weights, making chromatographic separation essential for accurate quantification [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Reverse T3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.